molecular formula C19H19N3O5S2 B2439785 N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1421455-70-0

N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2439785
CAS No.: 1421455-70-0
M. Wt: 433.5
InChI Key: QLELRUHBKMTLMB-UHFFFAOYSA-N
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Description

N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention in various fields of scientific research

Properties

IUPAC Name

N-[4-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-12(23)20-13-6-8-15(9-7-13)29(24,25)22-10-14(11-22)27-19-21-18-16(26-2)4-3-5-17(18)28-19/h3-9,14H,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLELRUHBKMTLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide typically involves multi-step organic reactions. The primary steps include the formation of the benzothiazole core, azetidine ring introduction, and subsequent sulfonylation and acetamide formation. Common reagents include thionyl chloride, azetidine, and various sulfonating agents. Reaction conditions often require controlled temperatures and inert atmospheres to prevent degradation and side reactions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can significantly reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy group on the benzothiazole ring can be oxidized to form corresponding phenolic compounds.

  • Reduction: : The sulfonyl group can undergo reduction to sulfides.

  • Substitution: : The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: : Lithium aluminum hydride or sodium borohydride.

  • Substitution: : Alkyl halides in the presence of a base.

Major Products

  • Oxidized derivatives with hydroxyl groups replacing methoxy groups.

  • Reduced derivatives with sulfide groups instead of sulfonyl groups.

  • Substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide. For instance, derivatives of thiazole and azetidine have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameActivity TypeTarget OrganismsReference
Compound D1AntibacterialGram-positive
Compound D2AntifungalCandida species
Compound D3Broad-spectrumVarious bacteria

Anticancer Properties

This compound and its analogs have shown promising results in anticancer studies. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and colorectal cancer (HCT116). The cytotoxicity is often assessed using assays such as Sulforhodamine B (SRB) and MTT assays, which measure cell viability post-treatment .

Table 2: Anticancer Activity Against Different Cell Lines

Compound NameCell LineIC50 Value (µM)Reference
Compound AMCF710.5
Compound BA5498.7
Compound CHCT11612.3

Acetylcholinesterase Inhibition

Another significant application of this compound is its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds containing thiazole moieties have been shown to effectively inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function .

Table 3: Acetylcholinesterase Inhibition Potency

Compound NameIC50 Value (µM)Reference
Compound X2.7
Compound Y5.0

Case Studies

Several case studies illustrate the efficacy of compounds similar to this compound:

  • Study on Anticancer Activity : A study demonstrated that a derivative exhibited significant growth inhibition against MCF7 cells with an IC50 value of 10 µM, indicating its potential as a lead compound for breast cancer treatment .
  • Investigation into Neuroprotective Effects : Another study explored the neuroprotective effects of thiazole derivatives on Alzheimer's models, showing improved cognitive function in treated groups compared to controls .

Mechanism of Action

The compound's mechanism of action involves interacting with specific molecular targets, such as enzymes or receptors, often through hydrogen bonding and van der Waals forces. The benzothiazole ring is known for its affinity for various biological targets, while the sulfonyl group can enhance the compound's binding specificity and strength.

Comparison with Similar Compounds

N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide can be compared with similar compounds like:

  • N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide

  • N-(4-((3-((4-hydroxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide: These compounds share structural motifs but differ in the substituents on the benzothiazole ring, influencing their reactivity and application potential.

Biological Activity

N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxybenzo[d]thiazol moiety, an azetidine ring, and a sulfonamide linkage. Its molecular formula is C19H22N2O4SC_{19}H_{22}N_2O_4S, with a molecular weight of approximately 370.45 g/mol. The presence of these functional groups is crucial for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme involved in the biosynthesis of prostaglandins, which are lipid compounds that perform various physiological functions including inflammation and pain modulation .

Antidepressant Properties

In a study evaluating related compounds, derivatives similar to this compound were tested for antidepressant activity using the forced swimming test (FST). The results showed promising antidepressant effects comparable to fluoxetine, indicating potential for treating mood disorders .

Antibacterial Activity

The antibacterial properties of thiazole derivatives have been extensively studied. For instance, compounds containing similar thiazole structures exhibited significant antibacterial activity against various bacterial strains. In vitro tests revealed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of established antibiotics, suggesting their potential as effective antibacterial agents .

Case Studies and Research Findings

  • Antibacterial Efficacy : A comparative study found that related thiazole-based compounds had EC50 values significantly lower than traditional treatments against pathogens like Xanthomonas oryzae. For example, one derivative had an EC50 of 156.7 µM compared to 230.5 µM for bismerthiazol, highlighting the enhanced efficacy of these new compounds .
  • Mechanistic Insights : Scanning electron microscopy (SEM) studies demonstrated that certain thiazole derivatives caused damage to bacterial cell membranes, leading to cellular death. This mechanism underlines the importance of structural modifications in enhancing antibacterial potency .
  • Antidepressant Activity : In vivo studies indicated that thiazole derivatives could significantly reduce immobility time in the FST model, suggesting their potential role in modulating serotonergic pathways similar to established antidepressants .

Data Summary

Activity Compound EC50/MIC Reference
AntidepressantN-(4-methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amideComparable to fluoxetine
AntibacterialN-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide156.7 µM (Xoo)
MechanismCell membrane disruption-

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